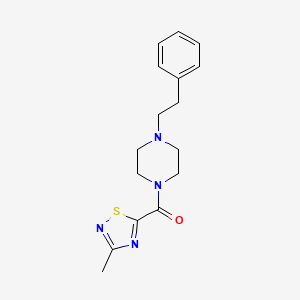

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of thiadiazoles and piperazines

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

1,3,4-Thiadiazol-Derivate, darunter “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanon”, wurden synthetisiert und als potente antibakterielle Mittel bewertet . Diese Verbindungen haben eine signifikante antimikrobielle Aktivität gegen Organismen wie E. coli, B. mycoides und C. albicans gezeigt .

Antikrebsmittel

1,3,4-Thiadiazol und seine Derivate wurden als potenzielle Antikrebsmittel untersucht . Diese Verbindungen haben die Fähigkeit, Prozesse im Zusammenhang mit der DNA-Replikation zu stören, was es ihnen ermöglicht, die Replikation sowohl von bakteriellen als auch von Krebszellen zu hemmen .

Enzymhemmer

Die Verbindung 5-Amino-3-methyl-1,2,4-thiadiazol, die strukturell dem “this compound” ähnelt, wurde als Bestandteil von medizinisch wichtigen Enzymhemmern verwendet .

Azofarbstoffe

5-Amino-3-methyl-1,2,4-thiadiazol wurde auch bei der Synthese von Azofarbstoffen verwendet . Azofarbstoffe werden in der Textilindustrie weit verbreitet zum Färben von Stoffen verwendet.

Cephalosporin-Antibiotika

5-Amino-3-methyl-1,2,4-thiadiazol wurde als Bestandteil von Cephalosporin-Antibiotika verwendet . Cephalosporine sind eine Klasse von Antibiotika, die zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt werden.

Entzündungshemmende Mittel

1,3,4-Thiadiazol-Derivate haben signifikante entzündungshemmende Wirkungen gezeigt . Es wurde festgestellt, dass diese Verbindungen die Pfotenödeme, ein häufiges Modell für Entzündungen, hemmen .

Wirkmechanismus

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which (3-methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a part of, have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting dna replication processes . This interaction results in the inhibition of replication in both bacterial and cancer cells .

Biochemical Pathways

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication . The downstream effects of this disruption could include inhibited growth and proliferation of bacterial and cancer cells .

Result of Action

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound’s action results in the disruption of dna replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .

Action Environment

It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , which suggests that the compound’s action could be influenced by the pH of its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Piperazine Moiety: The phenethylpiperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated phenethyl compound.

Coupling of the Two Fragments: The final step involves coupling the thiadiazole and piperazine fragments through a methanone linkage, typically using a coupling reagent like carbodiimides under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.

Medicine:

- Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential effects on the central nervous system.

Industry:

- Potential applications in the development of agrochemicals or materials science.

Vergleich Mit ähnlichen Verbindungen

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a phenethyl group.

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-benzylpiperazin-1-yl)methanone: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness:

- The presence of the phenethyl group in (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone may confer unique biological activities or pharmacokinetic properties compared to its analogs.

- The combination of the thiadiazole and piperazine moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Eigenschaften

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-13-17-15(22-18-13)16(21)20-11-9-19(10-12-20)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYIYVUECLKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)

![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)

![4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2449706.png)

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)